REACTION_CXSMILES
|
N#N.[Si:3]([O:10][CH2:11][C:12]1[S:16][C:15]([CH2:17][OH:18])=[N:14][CH:13]=1)([C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:5])[CH3:4].[CH3:19]I>C(Cl)Cl>[Si:3]([O:10][CH2:11][C:12]1[S:16][C:15]([CH2:17][O:18][CH3:19])=[N:14][CH:13]=1)([C:6]([CH3:9])([CH3:7])[CH3:8])([CH3:5])[CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC1=CN=C(S1)CO
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Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
Ag2O
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
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Setpoint
|
40 °C
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Type
|
CUSTOM
|
Details
|
the resulting mixture (protected from light) was stirred overnight at 40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by FC (4:1 hept-EA)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC1=CN=C(S1)COC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |